2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-8(4-5-9)7(2)11(3)10-6/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCMSQAKHJTWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113619-01-5 | |
| Record name | 2-(trimethyl-1H-pyrazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are simple, metal-free, and do not require acid or base catalysis, making it an environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot solvent-free synthesis. This method involves the use of a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation. The reaction yields are typically high, ranging from 74% to 90%, and the process is characterized by its simplicity, extensive substrate compatibility, and good yields .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, α, β-unsaturated aldehydes or ketones, and catalysts such as vitamin B1 and H3[PW12O40]/SiO2. The reactions are typically carried out under mild conditions, often involving microwave irradiation to enhance reaction rates and yields .
Major Products Formed
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile, as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT). This enzyme is a promising target for the treatment of human African trypanosomiasis (HAT). Modifications of the pyrazole structure have been shown to improve blood-brain barrier permeability, which is crucial for treating the central nervous system stage of the disease .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. The presence of the trimethyl group enhances the compound's ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies have demonstrated that such compounds can significantly reduce markers of inflammation in vitro and in vivo models .
Pesticide Development
The unique structure of this compound allows it to act as a potential pesticide. Its efficacy against various plant pathogens has been explored, showing promise in protecting crops from diseases while minimizing environmental impact compared to traditional pesticides .
Plant Growth Regulation
Additionally, compounds with pyrazole moieties have been studied for their ability to regulate plant growth. They can influence hormonal pathways in plants, promoting growth and enhancing resistance to stress factors such as drought and salinity .
Synthesis of Functional Materials
In materials science, this compound has been utilized in synthesizing functional materials such as polymers and nanocomposites. Its ability to act as a ligand in coordination chemistry allows it to form complexes with metals, which can be used in catalysis and sensor applications .
Photonic Applications
The compound's photochemical properties have also been investigated for use in photonic devices. Its ability to undergo reversible transformations under light exposure makes it suitable for applications in light-switchable materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile include:
- 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylamine
- 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propylamine
- (1,5-dimethyl-1H-pyrazol-3-yl)methylamine
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Uniqueness
What sets this compound apart from its similar compounds is the presence of the acetonitrile group, which imparts unique reactivity and functionalization potential. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Activity
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₈H₁₁N₃
- CAS Number : 113619-01-5
- Molecular Weight : 149.19 g/mol
The presence of three methyl groups and an acetonitrile moiety enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily mediated through its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing signaling pathways related to pain and inflammation.
Research indicates that pyrazole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that pyrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have reported that certain pyrazole compounds can significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives, including this compound, significantly reduced inflammation in animal models of arthritis by modulating COX activity .
- Antimicrobial Activity : Another research project focused on synthesizing novel pyrazole compounds showed promising results against Klebsiella pneumoniae, with effective MIC values indicating strong antimicrobial potential .
- Anticancer Research : A recent investigation into the effects of pyrazole derivatives on breast cancer cells revealed that these compounds could inhibit cell proliferation and promote apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves alkylation or substitution reactions at the pyrazole ring. For example, acetonitrile derivatives of pyrazole can be synthesized via nucleophilic substitution using chloroacetonitrile or cyanide sources under basic conditions. Optimization includes temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalysis (e.g., K₂CO₃). Purification via column chromatography with hexane/ethyl acetate gradients improves yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions on the pyrazole ring (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm). Infrared (IR) spectroscopy identifies nitrile stretching (~2250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Stability studies under controlled humidity (desiccators) and temperature (4°C) are recommended. Avoid prolonged exposure to light due to potential nitrile degradation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement using SHELXL?
- Methodological Answer : For disordered regions, apply PART and SUMP instructions in SHELXL to model alternative conformers. For twinning, use the TWIN command with BASF refinement. Constraints (e.g., SIMU, DELU) stabilize thermal parameters. Validate with R-factor convergence (<5% discrepancy) and Fo-Fc electron density maps .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole-acetonitrile derivatives in drug discovery?
- Methodological Answer :
- Functional Group Modifications : Replace the nitrile group with carboxyl or amide moieties to assess bioactivity changes.
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs).
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) against disease-relevant proteins .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to study binding stability.
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How do researchers address contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : If NMR data conflicts with crystallography (e.g., unexpected dihedral angles), re-examine solvent effects (NMR in DMSO vs. crystal packing). Use variable-temperature NMR to detect conformational flexibility. Validate with complementary techniques like NOESY for spatial proximity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
